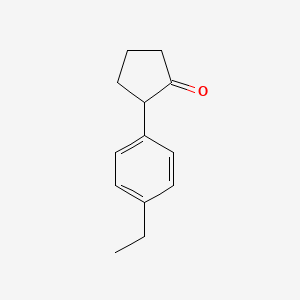

2-(4-Ethylphenyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-(4-ethylphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C13H16O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |

InChI Key |

LDQXJOQYPYFQGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCCC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Ethylphenyl Cyclopentan 1 One

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(4-Ethylphenyl)cyclopentan-1-one, two primary disconnection approaches are considered:

Cα-Aryl Bond Disconnection: This is the most direct approach, breaking the bond between the cyclopentanone (B42830) ring and the 4-ethylphenyl group. This leads to cyclopentanone and a 4-ethylphenyl synthon, such as 4-ethylphenyl bromide or a corresponding organometallic reagent.

Cyclopentanone Ring Disconnection: This strategy involves breaking one or more bonds within the cyclopentanone ring itself. A common method is a 1,5-dicarbonyl disconnection, which would lead to a linear precursor that can be cyclized. For instance, a Dieckmann condensation approach would suggest a precursor like a substituted adipic acid ester. organic-chemistry.orgyoutube.com

These disconnections identify key precursors for the synthesis, including cyclopentanone, 4-ethylhalobenzenes, and various dicarboxylic acid derivatives.

Foundational Synthetic Pathways

Building upon the retrosynthetic analysis, several foundational pathways have been established for the synthesis of 2-arylcyclopentanones.

Cyclization Reactions for Cyclopentanone Ring Construction

The formation of the five-membered ring is a crucial step. Several intramolecular cyclization reactions are employed for this purpose:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester, such as diethyl adipate, is a classic method for forming a β-keto ester, which can then be hydrolyzed and decarboxylated to yield cyclopentanone. youtube.com The use of substituted adipic acids can directly lead to 2-substituted cyclopentanones. An AlCl₃·MeNO₂-mediated Dieckmann cyclization offers a direct route to complex 2-alkyl-1,3-dione building blocks from dicarboxylic acid and acid chloride substrates. organic-chemistry.org

Thorpe-Ziegler Reaction: Similar to the Dieckmann condensation, this reaction involves the intramolecular cyclization of a dinitrile followed by hydrolysis and decarboxylation to produce a cyclic ketone.

Pauson-Khand Reaction: This powerful organometallic reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by a cobalt or other transition metal complex, to form a cyclopentenone. This can then be reduced to the corresponding cyclopentanone. Chiral iridium diphosphine complexes can catalyze an enantioselective intramolecular Pauson-Khand-type reaction. organic-chemistry.org

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of a divinyl ketone produces a cyclopentenone. organic-chemistry.org A highly enantioselective silicon-directed Nazarov reaction can be achieved using cooperative catalysis by a Lewis acid and a chiral Brønsted acid. organic-chemistry.org

Strategic Carbon-Carbon Bond Formation for Aryl Attachment (e.g., α-Arylation of cyclopentanones)

The direct α-arylation of ketones is a highly efficient method for forming the Cα-aryl bond. The Buchwald-Hartwig and Miura cross-coupling reactions are prominent examples. orgsyn.org However, the α-arylation of simple cyclopentanones has been challenging due to side reactions like self-aldol condensation and multiple arylations. orgsyn.orgnih.gov

A significant advancement is the use of palladium/enamine cooperative catalysis for the direct mono-α-C-H arylation of cyclopentanones with aryl bromides. nih.govconsensus.app This method demonstrates high chemoselectivity and broad functional-group tolerance. nih.gov The secondary amine cocatalyst is crucial as it forms an enamine intermediate, which is less basic than the enolate, thus minimizing side reactions. orgsyn.org This approach has proven to be scalable and effective for a variety of substituted cyclopentanones and aryl bromides. orgsyn.orgnih.gov

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | Pyrrolidine | NaOAc | Toluene (B28343) | 130 | Varies | nih.gov |

| Pd(OAc)₂ / SPhos | Pyrrolidine | NaOtBu | Toluene | 110 | Good to Excellent | nih.gov |

| [Pd(cinnamyl)Cl]₂ / cataCXium A | Pyrrolidine | NaOtBu | Toluene | 110 | Good to Excellent | nih.gov |

Table 1: Conditions for Palladium-Catalyzed α-Arylation of Cyclopentanones

Targeted Functional Group Interconversions Leading to the Ketone Moiety

In some synthetic routes, the ketone functionality is introduced at a later stage through functional group interconversions. For example, a cyclopentene (B43876) precursor can be oxidized to the corresponding cyclopentanone. A reported synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene involved the oxidation of 1-cyclopentenyl-4-fluorobenzene with hydrogen peroxide and formic acid to yield 2-(4-fluorophenyl)cyclopentanone. researchgate.net This ketone was then further functionalized. While the target molecule in this study was different, the initial steps demonstrate a viable pathway for creating a 2-arylcyclopentanone from a cyclopentene intermediate.

Contemporary and Enantioselective Synthetic Approaches

Modern synthetic chemistry increasingly focuses on the development of enantioselective methods to produce chiral molecules. For this compound, where the α-carbon is a stereocenter, catalytic asymmetric synthesis is of paramount importance.

Catalytic Asymmetric Synthesis

The goal of catalytic asymmetric synthesis is to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysis).

In the context of α-arylation, the use of chiral ligands in palladium-catalyzed reactions can induce enantioselectivity. While specific examples for this compound are not extensively documented in the provided search results, the general principles of asymmetric metal catalysis are applicable. The development of chiral phosphine (B1218219) ligands has been instrumental in the success of asymmetric hydrogenations and C-C bond-forming reactions.

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. nih.gov For instance, chiral primary amines can catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, which can be precursors to chiral cyclopentanones. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the addition of homoenolate equivalents to unsaturated ketoesters, leading to highly substituted cyclopentanes with excellent diastereoselectivity and enantioselectivity. nih.gov

A study on the synthesis of a D-ring precursor for 9,11-secosterols explored the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one using a Ti(iPrO)₄/(+)-DET/TBHP complex. researchgate.net This resulted in the enantioenriched (S)-sulfoxide, demonstrating a method for introducing chirality into a cyclopentenone system that could potentially be adapted for other 2-substituted cyclopentanones. researchgate.net

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity | Reference |

| Asymmetric α-Arylation | Chiral Pd-complex | α-Arylation of enolate | High ee values achievable | nih.gov |

| Asymmetric Michael Addition | Chiral amine | Conjugate addition to enone | High ee values achievable | organic-chemistry.org |

| Asymmetric Nazarov Cyclization | Lewis acid/Chiral Brønsted acid | Electrocyclization of divinyl ketone | High ee values achievable | organic-chemistry.org |

| Asymmetric Oxidation | Ti(iPrO)₄/(+)-DET/TBHP | Oxidation of sulfide (B99878) to sulfoxide | Good ee values reported | researchgate.net |

Table 2: Overview of Potential Enantioselective Methods

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium/enamine cooperative catalysis for α-arylation)

One of the most direct and practical methods for synthesizing 2-aryl cyclopentanones is the α-arylation of the ketone itself. However, direct α-arylation of cyclopentanones has historically been challenging due to side reactions like self-aldol condensation and multiple arylations. nih.gov A significant breakthrough in this area is the development of palladium/enamine cooperative catalysis. nih.govorgsyn.org

This method enables the direct mono-α-C-H arylation of cyclopentanone with aryl bromides. nih.gov The reaction operates through a dual catalytic cycle where an amine co-catalyst (like pyrrolidine) reacts with cyclopentanone to form a nucleophilic enamine intermediate. Simultaneously, a palladium catalyst activates the aryl bromide (e.g., 4-ethylbromobenzene) via oxidative addition. The enamine then attacks the activated palladium complex, and subsequent reductive elimination forges the new carbon-carbon bond, yielding this compound and regenerating both catalysts. nih.govresearchgate.net This method is noted for its scalability, broad functional-group tolerance, and high chemoselectivity for the mono-arylated product. nih.govorgsyn.org

Table 1: Representative Conditions for Palladium/Enamine Cooperative α-Arylation

| Parameter | Value/Reagent | Purpose | Source |

| Ketone | Cyclopentanone | Substrate | orgsyn.org |

| Aryl Halide | 4-Ethylbromobenzene | Arylating Agent | nih.gov |

| Palladium Source | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Primary Catalyst | orgsyn.org |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | Stabilizes and activates the Pd center | orgsyn.org |

| Amine Co-catalyst | Pyrrolidine | Forms the enamine intermediate | orgsyn.org |

| Secondary Amine | 1,1,3,3-Tetramethylbutylamine | Additive | orgsyn.org |

| Base | Sodium acetate (NaOAc) | Neutralizes acid formed during reaction | orgsyn.org |

| Solvent | 1,4-Dioxane | Reaction Medium | orgsyn.org |

| Temperature | 130 °C | To drive the reaction | orgsyn.org |

| Typical Yield | Good to Excellent | Product Yield | nih.gov |

Photochemical and Electrochemical Synthesis Modalities

Modern synthesis is increasingly turning to light and electricity as sustainable and powerful reagents.

Photochemical Synthesis: Photochemistry uses light to promote molecules to excited states, enabling unique reactions not accessible under thermal conditions. For example, enantioselective [2+2] photocycloaddition reactions can be used to construct four-membered rings, which can be precursors to more complex cyclic systems. orgsyn.org While a direct photochemical synthesis of this compound is not prominent, the principles of using light to mediate C-C bond formation or to activate substrates via photosensitizers represent a frontier approach for constructing such molecules. orgsyn.org

Electrochemical Synthesis: Electro-organic synthesis uses electrical current to drive chemical reactions, offering a clean and often highly selective alternative to conventional reagents. researchgate.net Electrochemical methods can be used for both oxidative and reductive transformations. For instance, the electrochemical oxidation of substrates can generate radical cations or other reactive intermediates that can participate in C-C bond-forming reactions. researchgate.net This modality offers precise control over reaction conditions by tuning the applied voltage, potentially enabling the selective arylation or functionalization of cyclopentanone precursors.

Precision Control in Synthesis: Chemo-, Regio-, and Stereoselectivity

The advanced synthetic methods described above are valuable because they offer high levels of control over the reaction outcome.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The palladium/enamine cooperative catalysis is highly chemoselective, forming the C-C bond without affecting other sensitive functional groups that might be present on the aryl halide. nih.gov

Regioselectivity: This is the control over where a reaction occurs on a molecule. The cooperative catalysis method is highly regioselective, leading to arylation exclusively at the α-position of the cyclopentanone, avoiding reactions at the β-position or on the carbonyl carbon. orgsyn.org

Stereoselectivity: This is the control over the 3D arrangement of atoms. As discussed, chiral ligands, organocatalysts, and enzymes are employed specifically to control the formation of one enantiomer or diastereomer over another. researchgate.netnih.govrsc.org

Diastereoselective Synthesis of this compound

Diastereoselectivity becomes crucial when the cyclopentanone ring contains additional substituents, creating the possibility of more than one stereoisomer. A diastereoselective synthesis aims to produce only one of these diastereomers.

N-Heterocyclic Carbene (NHC) catalysis provides a powerful platform for achieving high diastereoselectivity in the synthesis of substituted cyclopentanones. nih.gov In a typical reaction, the chiral NHC catalyst controls the facial selectivity of the attack on an intermediate, ensuring that new substituents are added with a specific relative orientation to those already present. By carefully choosing the catalyst and reaction partners, it is possible to synthesize complex cyclopentanone structures with multiple stereocenters in a highly controlled and predictable manner. nih.gov This level of precision is essential for the synthesis of complex molecular targets where the specific diastereomer determines its properties and function.

Enantioselective Access and Chiral Resolution Protocols

The synthesis of a single enantiomer of a chiral compound is of paramount importance, particularly in the fields of pharmacology and materials science, where biological activity or material properties can be enantiomer-dependent. For this compound, two primary strategies are employed: direct asymmetric synthesis to build the desired enantiomer, or the resolution of a racemic mixture.

Enantioselective Synthesis:

A state-of-the-art method for the enantioselective synthesis of 2-aryl cyclopentanones is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to cyclopentenone. thieme-connect.comrsc.org This approach allows for the direct formation of the carbon-carbon bond at the chiral center with high stereocontrol.

In a typical procedure, 4-ethylphenylboronic acid would be reacted with 2-cyclopentenone in the presence of a rhodium catalyst complexed with a chiral ligand, such as (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). thieme-connect.com The reaction is often carried out in a mixed solvent system, such as toluene and water, at elevated temperatures. thieme-connect.de The chiral ligand creates an asymmetric environment around the rhodium center, which directs the addition of the 4-ethylphenyl group to one face of the cyclopentenone ring, leading to the preferential formation of one enantiomer. thieme-connect.com

This method is highly effective for a range of arylboronic acids and α,β-unsaturated ketones, consistently producing high yields and excellent enantioselectivity. thieme-connect.comacs.org While specific data for the 4-ethylphenyl substrate is not extensively published, results from analogous reactions provide a strong predictive framework for its success.

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 2-Cyclopentenone Data adapted from analogous reactions reported in the literature. thieme-connect.com

Chiral Resolution Protocols:

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), separation is required to isolate the individual, optically active compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. rsc.orgnih.gov

The racemic this compound mixture is passed through a column packed with a CSP. The chiral environment of the stationary phase interacts differently with each enantiomer, causing one to be retained longer than the other. This differential interaction leads to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including ketones. The choice of mobile phase, typically a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. reddit.com Detection is commonly performed using a UV detector. This analytical technique can be scaled to a semi-preparative level to isolate multigram quantities of the pure enantiomers. researchgate.net

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainable Practices

Synthetic Efficiency:

The efficiency of a synthesis is often inversely related to the number of steps. Each step involves a reaction, workup, and purification, leading to a loss of material and an increase in resource consumption.

Atom Economy:

Atom economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Rhodium-Catalyzed Conjugate Addition:

Reaction: C₈H₉B(OH)₂ (4-Ethylphenylboronic acid) + C₅H₆O (Cyclopentenone) → C₁₃H₁₆O (Product) + B(OH)₃ (Byproduct)

Molecular Weights: MW(Product) = 188.27 g/mol ; MW(Reactants) = 149.99 (boronic acid) + 82.10 (cyclopentenone) = 232.09 g/mol .

Calculation: (188.27 / 232.09) x 100 = 81.1% This high atom economy is characteristic of addition reactions, where most reactant atoms are incorporated into the product.

Classical Wittig Reaction (for comparison, as an example of poor atom economy):

A Wittig reaction, often used for C=C bond formation, is a classic example of poor atom economy due to the generation of a high molecular weight stoichiometric byproduct, triphenylphosphine (B44618) oxide (MW = 278.28 g/mol ). This highlights the advantage of modern addition reactions.

Sustainable Practices:

The principles of green chemistry advocate for the use of methods that reduce or eliminate the use and generation of hazardous substances. Current time information in Bangalore, IN.

Catalysis vs. Stoichiometric Reagents: The rhodium-catalyzed approach is highly sustainable because it uses only a catalytic amount of the expensive and toxic heavy metal complex. thieme-connect.com In contrast, classical methods like Friedel-Crafts or Grignard reactions often require stoichiometric amounts of reagents (e.g., AlCl₃ or magnesium metal), which generate significant inorganic waste.

Solvent Choice: The ability to perform rhodium-catalyzed additions in aqueous systems or benign solvents like toluene is a significant advantage over methods that require large volumes of more hazardous chlorinated solvents. thieme-connect.de

Waste Reduction: The high efficiency and atom economy of the catalytic conjugate addition lead directly to less waste generation, reducing the environmental impact and costs associated with disposal. rsc.org

Chemical Reactivity and Derivatization Pathways of 2 4 Ethylphenyl Cyclopentan 1 One

Transformations at the Ketone Carbonyl Group

Stereoselective Nucleophilic Additions and Reductions

The reduction of the ketone in 2-(4-Ethylphenyl)cyclopentan-1-one to the corresponding alcohol, 2-(4-Ethylphenyl)cyclopentan-1-ol, is a fundamental transformation. The stereochemical outcome of this reduction is of significant interest. Based on general principles for the reduction of 2-substituted cycloalkanones, the use of various reducing agents would be expected to yield diastereomeric alcohol products. nih.govnih.gov For instance, hydride reagents could approach the carbonyl carbon from the face opposite to the bulky 4-ethylphenyl group (anti-attack) or from the same face (syn-attack), leading to the formation of trans and cis diols, respectively. The stereoselectivity of such reductions is typically influenced by the steric bulk of the reducing agent and the substituent at the alpha-position. nih.gov However, specific studies detailing the stereoselective reduction of this compound are not available.

Enolate Chemistry: Alpha-Alkylation, Alpha-Arylation, and Condensation Reactions

The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of an enolate under basic conditions. tuni.fimdpi.comacs.org This enolate is a powerful nucleophile and a key intermediate in the formation of new carbon-carbon bonds at the alpha-position. nih.gov

Alpha-Alkylation and Alpha-Arylation: The enolate of this compound can theoretically react with alkyl halides or aryl halides (the latter typically requiring a transition-metal catalyst) to introduce a new substituent at the C2 or C5 position. The regioselectivity of this reaction (i.e., whether the new group adds to the substituted C2 or the unsubstituted C5) would be a critical aspect to study, influenced by the choice of base, solvent, and temperature. nih.gov

Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation, where it would react with another carbonyl-containing compound. acs.org For example, a self-aldol condensation could theoretically occur, or a crossed-aldol condensation with another aldehyde or ketone could be employed to build more complex molecular architectures. The Claisen condensation is another possibility if the enolate were to react with an ester. Without experimental data, the specific outcomes and efficiencies of these reactions for this compound remain speculative.

Ring Rearrangement and Expansion/Contraction Processes

The cyclopentanone (B42830) ring system can potentially undergo rearrangement or changes in ring size under specific reaction conditions. For example, the Favorskii rearrangement, a reaction of α-halo ketones with a base, could lead to a ring-contracted carboxylic acid derivative. Ring expansion reactions, to form a cyclohexanone (B45756) derivative, are also known for cyclopentanones, often proceeding through intermediates like enol ethers or via pinacol-type rearrangements. However, no studies have been found that apply these methodologies to this compound.

Reactions Involving the Cyclopentanone Ring Backbone

Beyond the carbonyl group, the cyclopentanone ring itself can be a scaffold for further functionalization.

Functionalization at Unsubstituted Positions of the Cyclopentanone Ring

Introducing functional groups at the C3, C4, and C5 positions of the cyclopentanone ring would lead to a diverse set of derivatives. While the alpha-positions (C2 and C5) are activated by the carbonyl group, functionalization at the beta-positions (C3 and C4) is more challenging and would likely require multi-step synthetic sequences. No specific methods for the functionalization of these positions in this compound have been reported.

Ring-Opening Reactions and Subsequent Transformations

The cyclopentanone ring can be opened under various conditions. For instance, Baeyer-Villiger oxidation would be expected to yield a lactone, where an oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon (C2). Oxidative cleavage of the ring is also a possibility using strong oxidizing agents. Ring-opening metathesis of a derivative containing a double bond within the ring is another theoretical pathway. As with other areas of its reactivity, specific examples of ring-opening reactions for this compound are absent from the scientific literature.

Reactivity of the 4-Ethylphenyl Substituent

The 4-ethylphenyl group attached to the cyclopentanone ring offers multiple sites for chemical modification, primarily on the aromatic ring and the ethyl side chain. The electronic nature of these substituents dictates the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The ethyl group (–CH₂CH₃) on the phenyl ring is an activating group, meaning it donates electron density to the aromatic system, making it more susceptible to electrophilic attack than benzene (B151609) itself. libretexts.orgwikipedia.org This electron-donating effect is primarily due to hyperconjugation and weak inductive effects. As an activating group, the ethyl substituent directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgmasterorganicchemistry.com

However, in this compound, the para position is already occupied by the cyclopentan-1-one substituent. Therefore, electrophilic aromatic substitution will be directed to the ortho positions (positions 3 and 5) relative to the ethyl group. The cyclopentan-1-one substituent, containing a carbonyl group, is a deactivating group, which withdraws electron density from the ring and directs incoming electrophiles to the meta position. wikipedia.org In this case, the activating ethyl group's directing effect is generally stronger and will predominantly control the position of substitution.

Common electrophilic aromatic substitution reactions that can be anticipated on the phenyl ring of this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(4-ethyl-3-nitrophenyl)cyclopentan-1-one and 2-(4-ethyl-5-nitrophenyl)cyclopentan-1-one.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would lead to the corresponding mono-halogenated products at the positions ortho to the ethyl group. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would also be directed to the ortho positions. wikipedia.org However, Friedel-Crafts reactions can sometimes be complicated by the presence of a deactivating group on the ring. youtube.com

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Ethyl-3-nitrophenyl)cyclopentan-1-one |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-ethylphenyl)cyclopentan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-ethylphenyl)cyclopentan-1-one |

Selective Functionalization of the Ethyl Side Chain

The ethyl side chain possesses a benzylic position (the carbon atom directly attached to the aromatic ring), which is particularly susceptible to certain reactions due to the stability of benzylic intermediates (radicals, carbocations, and carbanions). libretexts.org

One of the most common reactions involving alkyl side chains on aromatic rings is oxidation. libretexts.org Treatment of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely lead to the oxidation of the ethyl group to a carboxylic acid, yielding 4-(1-oxocyclopentan-2-yl)benzoic acid. libretexts.orglibretexts.org This transformation occurs because the benzylic carbon has at least one hydrogen atom. libretexts.org

Milder and more selective oxidation conditions can also be employed. For instance, benzylic C-H bonds can undergo selective bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would yield 2-(4-(1-bromoethyl)phenyl)cyclopentan-1-one. This bromo derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution or elimination reactions.

The table below outlines potential selective functionalization reactions of the ethyl side chain.

| Reaction | Reagents | Expected Product |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-(1-Oxocyclopentan-2-yl)benzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | 2-(4-(1-Bromoethyl)phenyl)cyclopentan-1-one |

Rational Derivatization for Mechanistic Probes and Material Precursors

The strategic modification of this compound can lead to the synthesis of valuable molecules for studying reaction mechanisms or as building blocks for novel materials.

For the development of mechanistic probes , introducing specific functional groups or isotopic labels can help elucidate reaction pathways. For example, installing a reporter group, such as a fluorescent tag, onto the phenyl ring via electrophilic aromatic substitution could allow for the visualization of the molecule's localization in biological or material systems. The synthesis of a deuterated analog, with deuterium (B1214612) atoms at the benzylic position of the ethyl group, could be used in kinetic isotope effect studies to probe the mechanism of side-chain reactions.

In the realm of material precursors , this compound can be envisioned as a starting point for the synthesis of polymers or liquid crystals. For instance, the ketone functionality of the cyclopentanone ring could be a site for polymerization reactions. The introduction of polymerizable groups, such as a vinyl or an acrylate (B77674) group, onto the phenyl ring would create a monomer that could be used in the synthesis of novel polymers with potentially interesting thermal or optical properties.

Furthermore, derivatization of the cyclopentanone ring, for example, through a Baeyer-Villiger oxidation to form a lactone, would introduce a different type of functionality that could be exploited in the synthesis of polyesters. The combination of a rigid aromatic core and a flexible alicyclic ring makes this molecular scaffold an interesting candidate for the design of liquid crystalline materials, where modifications to the ethylphenyl group could be used to tune the mesophase properties. Research on related cyclopentenone systems has shown their utility as precursors for complex molecules, suggesting that this compound could similarly serve as a valuable synthetic intermediate. researchgate.net

The table below provides examples of potential derivatizations for creating mechanistic probes and material precursors.

| Target Application | Derivatization Strategy | Potential Derivative |

| Mechanistic Probe | Introduction of a fluorescent tag via Friedel-Crafts acylation | 2-(4-Ethyl-3-(dansyl)phenyl)cyclopentan-1-one |

| Material Precursor | Introduction of a polymerizable group via Friedel-Crafts acylation with acryloyl chloride | 2-(4-Ethyl-3-acryloylphenyl)cyclopentan-1-one |

| Material Precursor | Baeyer-Villiger oxidation of the cyclopentanone ring | 6-(4-Ethylphenyl)oxepan-2-one |

Mechanistic Investigations of Reactions Involving 2 4 Ethylphenyl Cyclopentan 1 One

Elucidation of Catalytic Cycles in Enantioselective Transformations

Enantioselective transformations are crucial for the synthesis of single-enantiomer compounds, which is particularly important in the pharmaceutical and agrochemical industries. The synthesis of enantiomerically enriched 2-(4-Ethylphenyl)cyclopentan-1-one can be achieved through various catalytic methods, with organocatalysis being a prominent approach. Proline and its derivatives are often employed as catalysts for the α-arylation of ketones and aldehydes.

A plausible catalytic cycle for the proline-catalyzed α-arylation of cyclopentanone (B42830) with an appropriate 4-ethylphenylating agent would commence with the formation of an enamine intermediate. This key step involves the reaction between the carbonyl group of cyclopentanone and the secondary amine of the proline catalyst. This enamine then attacks the electrophilic arylating agent. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired this compound. The stereoselectivity of the reaction is dictated by the chiral environment provided by the catalyst, which directs the approach of the arylating agent to one face of the enamine.

Transition-metal-catalyzed reactions also offer a powerful means to synthesize 2-aryl cyclopentanones. nih.gov For instance, a palladium-catalyzed α-arylation would involve a different catalytic cycle, likely proceeding through an oxidative addition, transmetalation, and reductive elimination sequence. A deep understanding of these catalytic pathways is essential for optimizing reaction conditions to achieve high yields and enantioselectivities. nih.gov

Kinetics and Thermodynamics of Formation and Rearrangement Reactions

The study of kinetics and thermodynamics provides quantitative data on reaction rates and the relative stability of reactants, intermediates, and products. uclouvain.be For the formation of this compound, kinetic studies would focus on determining the rate law of the reaction, which reveals the dependence of the reaction rate on the concentrations of the reactants and catalyst. This information can help to elucidate the rate-determining step of the reaction. For example, in the proline-catalyzed α-arylation, the rate-determining step could be the formation of the enamine, the C-C bond-forming step, or the hydrolysis of the iminium ion.

Thermodynamic studies, on the other hand, would provide information on the equilibrium position of the reaction. The formation of the five-membered ring in cyclopentanone introduces a degree of ring strain, which can influence the thermodynamics of subsequent reactions. The relative stability of the cis and trans isomers of disubstituted cyclopentane (B165970) derivatives is also a key thermodynamic consideration that can affect product distributions.

Table 1: Hypothetical Kinetic Data for the Formation of this compound This table presents a hypothetical data set for illustrative purposes.

| Experiment | [Cyclopentanone] (M) | [4-Ethylphenylating Agent] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 2.4 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 4.8 x 10⁻⁵ |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism. In the context of reactions involving this compound, various spectroscopic techniques can be employed to identify transient species. For instance, in organocatalytic reactions, enamine and iminium ion intermediates are central to the catalytic cycle. These species can often be detected and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In transition-metal-catalyzed reactions, intermediates such as metal-enolate complexes or oxidative addition products could be identified. The synthesis and characterization of stable analogues of these proposed intermediates can also provide strong evidence for their involvement in the catalytic cycle. For example, the isolation of a palladium(II) complex resulting from the oxidative addition of an aryl halide to a palladium(0) species would support a standard cross-coupling mechanism.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for a particular reaction pathway. wikipedia.org In the study of reactions involving this compound, deuterium (B1214612) labeling could be used to probe the mechanism of enamine formation and the subsequent C-H bond activation steps. wikipedia.org For example, by using cyclopentanone-d₁₀, one could monitor the incorporation of deuterium into the product and the catalyst, providing insights into the reversibility of certain steps.

Carbon-13 labeling can also be employed to follow the carbon skeleton of the reactants. nih.gov By synthesizing a ¹³C-labeled 4-ethylphenylating agent, one could confirm that the arylation occurs at the expected position on the cyclopentanone ring. nih.gov Such studies are invaluable for distinguishing between different possible mechanistic pathways that might be operative under a given set of reaction conditions. wikipedia.orgnih.gov

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. In the synthesis of this compound, the solvent can influence the stability of charged intermediates, such as iminium ions, and can also affect the solubility of the reactants and catalyst. Polar aprotic solvents like DMSO or DMF might favor reactions involving charged intermediates, while nonpolar solvents like toluene (B28343) or hexane (B92381) could be more suitable for other types of transformations.

Additives, such as Brønsted or Lewis acids and bases, can also play a crucial role. For example, in proline-catalyzed reactions, the addition of a co-catalyst can accelerate the rate-determining step or enhance the enantioselectivity. Understanding how solvents and additives influence the reaction at a molecular level is key to optimizing the synthesis of the target compound.

Table 2: Illustrative Solvent Effects on the Enantioselectivity of a Reaction This table presents a hypothetical data set for illustrative purposes.

| Solvent | Dielectric Constant | Enantiomeric Excess (%) |

|---|---|---|

| Toluene | 2.4 | 85 |

| Dichloromethane | 9.1 | 92 |

| Acetonitrile | 37.5 | 78 |

| Dimethyl Sulfoxide | 46.7 | 65 |

Understanding Stereochemical Control Mechanisms in Bond-Forming Events

The formation of the chiral center at the C2 position of the cyclopentanone ring is a critical aspect of the synthesis of this compound. Understanding the mechanisms that govern the stereochemical outcome of this bond-forming event is a major focus of mechanistic studies. In enantioselective catalysis, the chiral catalyst creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other. nih.govrsc.org

Computational modeling, in conjunction with experimental studies, can provide detailed insights into the geometry of these transition states. nih.gov By analyzing the non-covalent interactions between the substrate, catalyst, and any other species present in the transition state, it is possible to rationalize the observed stereoselectivity and to design more effective catalysts. For example, in the proline-catalyzed α-arylation, the stereochemical outcome is often explained by the Houk-List model, which proposes a specific orientation of the reactants in the transition state to minimize steric hindrance.

Computational Chemistry and Theoretical Characterization of 2 4 Ethylphenyl Cyclopentan 1 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers).

Conformational Landscape and Energy Minima

A thorough conformational analysis would identify all stable conformers of 2-(4-Ethylphenyl)cyclopentan-1-one and their corresponding energy minima. This involves exploring the potential energy surface by systematically rotating the single bonds, particularly the bond connecting the phenyl ring to the cyclopentanone (B42830) ring and the ethyl group to the phenyl ring. The results would typically be presented in a data table listing the relative energies of each unique conformer. Without specific studies, it is not possible to construct such a table.

Ring Puckering and Torsional Dynamics

The five-membered cyclopentanone ring is not planar and adopts puckered conformations to relieve ring strain. A computational study would characterize these puckered forms, such as the envelope and twist conformations. Analysis of the torsional angles within the ring would reveal the dynamics of this puckering. Specific puckering parameters (e.g., Cremer-Pople parameters) would quantify the exact nature of the ring conformation in the lowest energy structures.

Electronic Structure Analysis and Reactivity Prediction

Understanding the distribution of electrons within the molecule is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other chemical species. A computational analysis would visualize the HOMO and LUMO of this compound and provide their energy levels. The HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight regions prone to nucleophilic attack. A data table would typically list the HOMO and LUMO energies.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map (ESP map) provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, such as the oxygen atom of the carbonyl group, which are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. These maps are invaluable for understanding intermolecular interactions.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

For this compound, theoretical calculations could predict:

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms and spin-spin coupling constants could be calculated. These theoretical spectra would be instrumental in assigning the signals in experimentally obtained NMR spectra.

Infrared (IR) Spectrum: The vibrational frequencies and their intensities could be computed. This would allow for the assignment of the characteristic peaks in an experimental IR spectrum, such as the carbonyl (C=O) stretching frequency.

Circular Dichroism (CD) Spectrum: If the molecule is chiral, its CD spectrum could be theoretically predicted to determine its absolute configuration.

Without published research containing these specific calculations for this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways and identifying the corresponding transition states, researchers can gain a deeper understanding of the energetic and structural changes that occur during a chemical transformation. These models are instrumental in predicting reaction kinetics and selectivity.

Calculation of Activation Energy Barriers

The calculation of activation energy barriers is a cornerstone of computational reaction modeling. This value represents the minimum energy required for a reaction to occur and is a critical determinant of the reaction rate. For reactions involving this compound, methods such as Density Functional Theory (DFT) are commonly employed to locate the transition state structure and calculate its energy relative to the reactants. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.

A hypothetical representation of calculated activation energies for a reaction of this compound is presented in the table below.

| Reaction Pathway | Functional | Basis Set | Activation Energy (kcal/mol) |

| Aldol (B89426) Condensation | B3LYP | 6-31G(d) | 25.4 |

| Enolate Alkylation | M06-2X | def2-TZVP | 18.2 |

| Baeyer-Villiger Oxidation | ωB97X-D | cc-pVTZ | 32.1 |

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies.

Reaction Coordinate and Molecular Dynamics Simulations

The reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. By mapping the energy of the system along the reaction coordinate, a potential energy surface is generated, which provides a detailed picture of the reaction mechanism, including intermediates and transition states.

Molecular dynamics (MD) simulations offer a dynamic perspective on the reaction process. These simulations model the atomic motions of this compound and its reaction partners over time, providing insights into the conformational changes and solvent dynamics that influence the reaction pathway. MD simulations can be particularly useful for studying complex reactions where multiple conformational isomers or solvent arrangements play a significant role.

Solvent Effects and Intermolecular Interactions through Continuum Models

The solvent environment can have a profound impact on the energetics and mechanism of a reaction. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of the solvent. In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing calculations on this compound in the gas phase and in the presence of a continuum solvent, the model can predict changes in stability, reactivity, and spectral properties. For instance, the stabilization of charged intermediates or transition states in polar solvents can significantly lower the activation energy barrier of a reaction. These models also provide a framework for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and the solvent.

The following table illustrates the calculated stabilization energy of this compound in different solvents using a continuum model.

| Solvent | Dielectric Constant | Stabilization Energy (kcal/mol) |

| Toluene (B28343) | 2.38 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -8.1 |

| Water | 80.1 | -9.7 |

Note: The data in this table is for illustrative purposes to demonstrate the output of continuum model calculations.

Advanced Spectroscopic and Analytical Methodologies for 2 4 Ethylphenyl Cyclopentan 1 One

The structural complexity and chirality of 2-(4-Ethylphenyl)cyclopentan-1-one necessitate the use of advanced analytical techniques that go beyond simple confirmation of its chemical formula and connectivity. These sophisticated methods are crucial for separating enantiomers, understanding its three-dimensional shape and dynamic behavior, determining its absolute stereochemistry, and elucidating its behavior under energetic conditions.

Applications of 2 4 Ethylphenyl Cyclopentan 1 One As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Related Natural Products and Biologically Inspired Molecules (Non-Clinical)

There is currently no published research detailing the use of 2-(4-Ethylphenyl)cyclopentan-1-one as a building block in the synthesis of natural products or biologically inspired molecules. While the cyclopentanone (B42830) scaffold is a common feature in many natural products, the specific derivatization with a 4-ethylphenyl group at the 2-position has not been reported in the context of natural product synthesis.

Precursor for the Development of Novel Organic Materials (e.g., polymers, liquid crystals, dyes)

No studies have been found that describe the application of this compound as a precursor for the development of novel organic materials. The potential for this compound to be used in the synthesis of polymers, liquid crystals, or dyes has not been explored in the available scientific literature.

Role in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The role of this compound in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis is not documented. Chiral auxiliaries and ligands are crucial components in stereoselective synthesis; however, this specific compound has not been identified as a precursor or intermediate in their preparation.

Construction of Complex Polycyclic and Spirocyclic Systems

There are no available reports on the use of this compound for the construction of complex polycyclic and spirocyclic systems. Methodologies for constructing such intricate molecular architectures are a significant area of synthetic organic chemistry, but the utility of this particular starting material has not been demonstrated.

Emerging Research Directions and Future Challenges

Development of Highly Efficient and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. This has spurred significant research into developing synthetic protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials. For cyclopentanone (B42830) derivatives, traditional methods often involve multi-step procedures with stoichiometric reagents and harsh reaction conditions.

Moreover, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach. While the application of enzymes like monooxygenases and reductases has been explored for related cyclopentenone systems, their application to a broader range of substrates, including 2-(4-Ethylphenyl)cyclopentan-1-one, remains a significant area for future investigation. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The cyclopentanone ring is a versatile building block in organic synthesis, amenable to a wide array of chemical transformations. Future research will continue to push the boundaries of its reactivity, seeking to uncover novel reaction pathways and develop innovative catalytic systems.

A key area of interest lies in the metal-catalyzed functionalization of the cyclopentanone core. For example, transition-metal-catalyzed reactions, such as cycloisomerization of allenyl ketones to form substituted furans, demonstrate the potential for complex molecular rearrangements. nih.gov Exploring similar unprecedented transformations with this compound could lead to the discovery of novel molecular scaffolds with unique properties.

Furthermore, the development of enantioselective catalytic methods is paramount for accessing chiral molecules with specific biological or material properties. While methods for the asymmetric synthesis of related cyclopentenones have been reported, expanding the scope of these reactions to include a wider variety of substituted cyclopentanones is an ongoing challenge. researchgate.netorgsyn.org This includes the design of new chiral ligands and catalysts that can control the stereochemical outcome of reactions with high precision. The use of cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, is also a promising avenue for future exploration.

Integration with Automation and Flow Chemistry Platforms

The integration of automation and flow chemistry is revolutionizing the way chemical synthesis is performed. vapourtec.comresearchgate.net These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to perform high-throughput screening and optimization. vapourtec.com

For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.com The continuous nature of flow processes also allows for the safe handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. researchgate.net

Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new and improved synthetic methods. vapourtec.com This high-throughput approach is particularly valuable for optimizing complex multi-component reactions and for the synthesis of libraries of related compounds for structure-activity relationship studies. vapourtec.com The future of chemical synthesis will likely involve fully automated systems that can design, execute, and analyze chemical reactions with minimal human intervention. vapourtec.com

Advanced Material Science Applications and Functional Molecule Design (Excluding Biological/Clinical)

While much of the research on cyclopentanone derivatives has been driven by their potential biological activity, there is a growing interest in their application in material science. The unique structural and electronic properties of these molecules make them attractive candidates for the development of novel functional materials.

For example, the incorporation of the this compound scaffold into larger molecular architectures could lead to the creation of new liquid crystals, polymers with tailored thermal or optical properties, or organic light-emitting diodes (OLEDs). The ability to modify the substituents on the phenyl and cyclopentanone rings provides a high degree of control over the final properties of the material.

Future research in this area will focus on designing and synthesizing molecules with specific functionalities. This could involve the introduction of photoresponsive groups, moieties that can self-assemble into ordered structures, or units that exhibit interesting electronic or magnetic properties. The development of new synthetic methodologies, as described in the preceding sections, will be crucial for accessing these complex molecular architectures.

Predictive Computational Design for Tailored Molecular Properties

Computational chemistry has become an indispensable tool in modern drug discovery and material science. nih.govmdpi.com By using sophisticated modeling techniques, it is possible to predict the properties of molecules before they are synthesized, saving significant time and resources.

In the context of this compound, computational methods can be used to:

Predict Reactivity: Calculate the activation energies of different reaction pathways to identify the most favorable conditions for a desired transformation.

Design Novel Catalysts: Model the interaction between a substrate and a catalyst to design new ligands that can improve the efficiency and selectivity of a reaction.

Screen for Desired Properties: Predict the electronic, optical, and thermal properties of a library of virtual compounds to identify candidates with the desired characteristics for a specific material application.

Understand Structure-Property Relationships: Elucidate the relationship between the molecular structure of a compound and its observed properties to guide the design of new molecules with improved performance. mdpi.com

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly play a pivotal role in the future of chemical research. The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of new molecules and materials based on the this compound scaffold and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.